molecular formula C8H9BN2O2 B15278741 (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid

Cat. No.: B15278741
M. Wt: 175.98 g/mol
InChI Key: FZIFUKQWKWRSER-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid (CAS: 1314358-26-3) is a benzimidazole-substituted boronic acid of high value in synthetic and medicinal chemistry research . With the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol, it serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction enables researchers to efficiently form biaryl and heterobiaryl carbon-carbon bonds, facilitating the construction of complex molecular architectures. The 2-methyl-1H-benzimidazole moiety is a privileged structure in pharmaceuticals, often associated with diverse biological activities. Incorporating this fragment into target molecules via Suzuki coupling allows for the exploration of new drug candidates and the development of advanced materials . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to ensure stability and longevity . According to safety information, this material is for Research Use Only and is not intended for diagnostic or therapeutic use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers are advised to consult the material safety data sheet and perform all manipulations in a chemical fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4,12-13H,1H3,(H,10,11)

InChI Key

FZIFUKQWKWRSER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(N2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the benzimidazole ring . The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid would likely involve scalable versions of the synthetic routes mentioned above. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its ability to interact with biological targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The benzimidazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Similarity of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic Acid to Related Compounds
Compound Name CAS Number Structural Similarity Score Key Features
(5-Methyl-1H-indazol-6-yl)boronic acid 1310383-42-6 0.96 Indazole core with methyl and boronic acid substituents; high similarity
1H-Indazol-6-yl-6-boronic acid 885068-10-0 0.91 Unsubstituted indazole core; lacks methyl group
(4-Methyl-1H-indazol-5-yl)boronic acid 1245816-09-4 0.87 Methyl at 4-position; boronic acid at 5-position
3-Methyl-1H-indazol-5-yl-5-boronic acid 1245816-25-4 0.84 Methyl at 3-position; boronic acid at 5-position

For example, methyl groups at the 2-position (as in the target compound) may enhance steric effects or modulate electronic properties compared to indazole derivatives .

Physicochemical Properties

Key Factors:
  • pKa and Binding Affinity : Boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit lower pKa values, favoring boronate formation at physiological pH. In contrast, methyl substituents (electron-donating) may raise pKa, reducing binding to diol-containing biomolecules under physiological conditions .
  • Solubility : Aromatic boronic acids like phenanthren-9-yl boronic acid (IC50 = 0.2251 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) show potent anticancer activity but face solubility challenges in aqueous media, limiting assay reliability .
Table 2: Antiproliferative Activity of Boronic Acid Derivatives
Compound Name Target/Cell Line IC50 (µM) Key Findings
Phenanthren-9-yl boronic acid 4T1 triple-negative breast cancer 0.2251 High cytotoxicity; sub-micromolar efficacy
6-Hydroxynaphthalen-2-yl boronic acid 4T1 0.1969 Superior solubility and potency
Boronic acid-containing cis-stilbenes B-16 melanoma, 1-87 cells 0.48–2.1 Tubulin polymerization inhibition; apoptosis induction at 10^-8 M
Trichostatin A (HDAC inhibitor) Magnaporthe oryzae 1.5 Outperformed by [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid

Analysis :

  • The target compound’s benzoimidazole core may confer improved metabolic stability compared to naphthalene or phenanthrene derivatives, though direct data are lacking.
  • Carboxylic acid analogs (e.g., compound 17 in ) lack bioactivity, underscoring the necessity of the boronic acid moiety for target engagement .

Mechanistic Insights

  • Enzyme Inhibition : Aliphatic boronic acids (e.g., compound 2 in ) show lower penicillin-binding protein (PBP1b) inhibition than aromatic derivatives, suggesting that aromaticity enhances target interactions.
  • β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit improved MIC values compared to phenyl-substituted analogs, highlighting the role of heterocyclic substituents .

Biological Activity

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}B1_{1}N3_{3}
  • Molecular Weight : Approximately 175.98 g/mol
  • Density : About 1.4 g/cm³
  • Boiling Point : Approximately 516.2 °C

This compound features a unique structure that combines a benzimidazole moiety with a boronic acid functional group, which enhances its reactivity and potential therapeutic applications.

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid primarily acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in various signaling pathways associated with cancer progression. The inhibition of PI3K activity is crucial for reducing tumor growth and improving patient outcomes in oncology.

Anticancer Activity

Research has demonstrated that (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid exhibits potent anticancer properties. A study indicated that this compound has a significant cytotoxic effect on cancer cell lines, specifically MCF-7 breast cancer cells, with an IC50_{50} value of 18.76 ± 0.62 µg/mL . The compound's ability to inhibit PI3K suggests a mechanism through which it may reduce cell proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound also displays notable enzyme inhibitory activities:

  • Acetylcholinesterase : IC50_{50} = 115.63 ± 1.16 µg/mL
  • Butyrylcholinesterase : IC50_{50} = 3.12 ± 0.04 µg/mL
  • Antiurease : IC50_{50} = 1.10 ± 0.06 µg/mL
  • Antithyrosinase : IC50_{50} = 11.52 ± 0.46 µg/mL

These activities indicate potential applications in neurodegenerative diseases and metabolic disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid compared to structurally similar compounds:

Compound NameStructure TypeUnique FeaturesIC50_{50} (µM)
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acidBenzimidazole Boronic AcidPI3K inhibitor18.76 ± 0.62 (MCF-7)
1-Methyl-1H-benzoimidazole-6-boronic acidBenzimidazole Boronic AcidSimilar activity, no methyl at position 2Not specified
5-Bromo-1H-benzimidazole-6-boronic acidBenzimidazole Boronic AcidEnhanced reactivity due to halogen substitutionNot specified

Case Studies

Several studies have highlighted the effectiveness of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid in various experimental setups:

  • In Vitro Studies : In vitro assessments demonstrated that this compound significantly inhibits the growth of multiple cancer cell lines by targeting PI3K pathways.
  • In Vivo Studies : Animal model studies indicated promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid to improve yield and purity?

  • Methodology : Utilize one-pot protocols under mild conditions to bypass protective group requirements, as demonstrated in multicomponent reactions (MCRs) for boronic acid derivatives. Sequential synthesis is synthetically demanding and time-consuming, whereas MCRs streamline access to structurally diverse analogs . For example, automated MS analysis can rapidly evaluate reaction performance and building-block reactivity .

Q. What analytical techniques are effective for characterizing this compound, considering its tendency to form boroxines?

  • Methodology : Derivatize boronic acids into cyclic esters (e.g., pinacol boronic esters) to suppress dehydration/trimerization during MALDI-MS analysis. Matrix-assisted laser desorption/ionization (MALDI) with 2,5-dihydroxybenzoic acid (DHB) enables in situ esterification, simplifying peptide sequencing and library deconvolution . Leitner’s arginine-specific labeling using phenylboronic acid further stabilizes adducts for reliable detection .

Q. What role does pH play in modulating fluorescence and diol-binding efficiency?

  • Methodology : Fluorescence intensity correlates with pH due to the acid-base equilibrium of the boronic acid moiety (pKa ≈ 7.6). At physiological pH, binding with sugars like D-fructose is optimized, but adjustments can enhance sensor response. Stopped-flow fluorescence studies confirm rapid equilibrium (seconds) for binding kinetics .

Advanced Research Questions

Q. How can kinetic parameters of diol binding be accurately measured for this compound?

  • Methodology : Employ stopped-flow fluorescence to determine association/dissociation rates (kon, koff). For arylboronic acids, kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, aligning with thermodynamic affinities. This method resolves real-time binding dynamics critical for chemosensor design .

Q. What computational strategies aid in designing derivatives for therapeutic applications?

  • Methodology : Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, predict electronic properties and binding affinities. Molecular docking studies guide substrate mimicry (e.g., proteasome inhibitors) or bioisostere replacement, enabling rational drug design .

Q. How do non-specific interactions affect glycoprotein capture selectivity, and how can they be minimized?

  • Methodology : Surface plasmon resonance (SPR) studies reveal that buffer composition (e.g., borate concentration, pH) significantly impacts selectivity. For AECPBA-modified surfaces, secondary interactions with non-glycosylated proteins (e.g., avidin) are reduced by optimizing buffer systems, enhancing glycoproteome analysis .

Q. How can thermal stability be assessed for high-temperature applications?

  • Methodology : Thermogravimetric analysis (TGA) identifies decomposition pathways and stability thresholds. Structural modifications (e.g., electron-withdrawing groups or aromatic conjugation) improve thermal resilience, as seen in pyrene-1-boronic acid (stable up to 600°C) .

Q. What methodologies enable integration into high-throughput drug discovery platforms?

  • Methodology : Automated MCRs coupled with MALDI-MS sequencing accelerate library generation and deconvolution. For example, single-bead peptide boronic acid libraries are analyzed via DHB-modified MALDI-MS/MS, enabling rapid identification of bioactive hits .

Q. How do structural modifications of the benzimidazole core influence anticancer activity?

  • Methodology : Introduce arylidene groups via one-step protocols (e.g., Murray’s method) and evaluate cytotoxicity against glioblastoma cells. Structure-activity relationship (SAR) studies reveal substituent-dependent potency, guiding optimization for apoptosis induction .

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